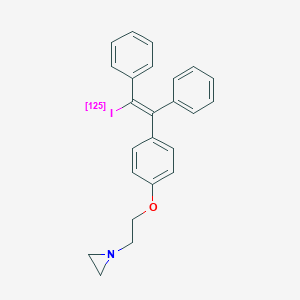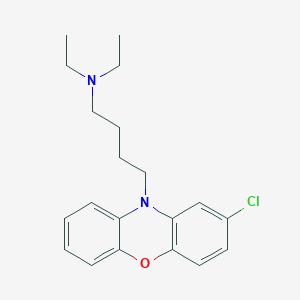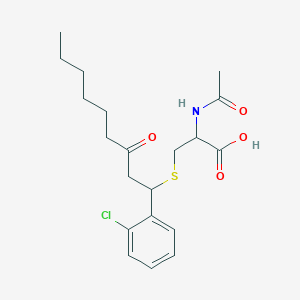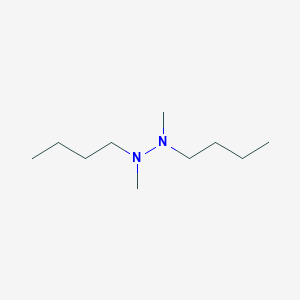
Hydrazine, N,N'-dibutyl-N,N'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, N,N'-dibutyl-N,N'-dimethyl-, also known as DBDMH, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and organic solvents. DBDMH is widely used as a disinfectant and biocide in water treatment, as well as in the synthesis of other chemicals.
Wirkmechanismus
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- acts as a biocide by releasing hypobromous acid upon dissolution in water. Hypobromous acid is a strong oxidizing agent that reacts with cellular components of microorganisms, leading to their destruction. Hydrazine, N,N'-dibutyl-N,N'-dimethyl- also acts as a strong oxidizing agent itself, which contributes to its effectiveness as a disinfectant.
Biochemische Und Physiologische Effekte
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- can cause irritation to the skin, eyes, and respiratory tract upon exposure. It is also toxic when ingested or inhaled in large quantities. However, at low concentrations, Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is not harmful to humans and has been deemed safe for use in water treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is a highly effective disinfectant and biocide, making it a valuable tool in various scientific research applications. Its solubility in water and organic solvents also makes it easy to use in laboratory settings. However, its toxicity and potential for irritation make it important to handle with care and use in appropriate concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving Hydrazine, N,N'-dibutyl-N,N'-dimethyl-. One area of interest is the development of new synthesis methods for Hydrazine, N,N'-dibutyl-N,N'-dimethyl- that are more efficient and environmentally friendly. Another area of interest is the investigation of Hydrazine, N,N'-dibutyl-N,N'-dimethyl-'s potential as a disinfectant and biocide in medical settings, such as in the sterilization of medical equipment. Additionally, further research could be done to explore the potential use of Hydrazine, N,N'-dibutyl-N,N'-dimethyl- in the synthesis of new organic compounds with unique properties.
Synthesemethoden
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is synthesized by the reaction of hydrazine hydrate with dibutylamine and dimethyl sulfate. The reaction proceeds under basic conditions and produces Hydrazine, N,N'-dibutyl-N,N'-dimethyl- as the main product.
Wissenschaftliche Forschungsanwendungen
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is used in various scientific research applications, including water treatment, synthesis of organic compounds, and as a biocide. It is commonly used as a disinfectant in swimming pools, spas, and other water systems to control bacterial growth. Hydrazine, N,N'-dibutyl-N,N'-dimethyl- is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
116149-14-5 |
|---|---|
Produktname |
Hydrazine, N,N'-dibutyl-N,N'-dimethyl- |
Molekularformel |
C10H24N2 |
Molekulargewicht |
172.31 g/mol |
IUPAC-Name |
1,2-dibutyl-1,2-dimethylhydrazine |
InChI |
InChI=1S/C10H24N2/c1-5-7-9-11(3)12(4)10-8-6-2/h5-10H2,1-4H3 |
InChI-Schlüssel |
HUUBGMAZZGQSLS-UHFFFAOYSA-N |
SMILES |
CCCCN(C)N(C)CCCC |
Kanonische SMILES |
CCCCN(C)N(C)CCCC |
Andere CAS-Nummern |
116149-14-5 |
Synonyme |
1,2-dibutyl-1,2-dimethyl-hydrazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
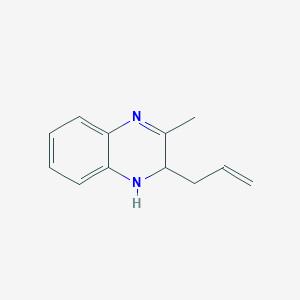
![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)
